Combretastatin A-1 phosphate (tetrasodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Combretastatin A-1 phosphate (tetrasodium) is a prodrug of Combretastatin A-1, a potent microtubule polymerization inhibitor. This compound is derived from the bark of the South African bush willow, Combretum caffrum. It is known for its strong anti-tumor and anti-vascular properties, making it a significant compound in cancer research and treatment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Combretastatin A-1 phosphate (tetrasodium) involves several steps:
Combretastatin A-1 Synthesis: Combretastatin A-1 is first synthesized by reacting appropriate starting materials under anhydrous conditions in an aprotic polar solvent.
Phosphorylation: The synthesized Combretastatin A-1 is then phosphorylated using dialkyl oxyl phosphoryl chloride or bromine in the presence of an acid-binding agent.
Salification: The resulting Combretastatin A-1 phosphate ester is dissolved in a polar organic solvent to remove radicals, followed by salification with sodium methoxide to obtain the tetrasodium salt
Industrial Production Methods: The industrial production of Combretastatin A-1 phosphate (tetrasodium) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, ensuring the efficient utilization of starting materials and minimizing production costs .
化学反应分析
Types of Reactions: Combretastatin A-1 phosphate (tetrasodium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
Combretastatin A-1 phosphate (tetrasodium) has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying microtubule polymerization inhibitors and their mechanisms.
Biology: It is used to study cell division and microtubule dynamics.
Medicine: It is being investigated for its anti-tumor properties and potential use in cancer therapy. .
Industry: It is used in the development of anti-cancer drugs and other therapeutic agents
作用机制
Combretastatin A-1 phosphate (tetrasodium) exerts its effects by binding to the colchicine-binding site of tubulin, a protein that forms microtubules. This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. As a result, the compound interferes with cell division and induces apoptosis (programmed cell death) in cancer cells. Additionally, it inhibits the Wnt/β-catenin pathway through tubulin depolymerization-mediated AKT deactivation .
相似化合物的比较
Combretastatin A-1 phosphate (tetrasodium) is part of the combretastatin family, which includes several similar compounds:
Combretastatin A-4: The most potent naturally occurring combretastatin, known for its strong anti-tumor properties.
Combretastatin B-1: Another potent cytotoxic agent with similar mechanisms of action.
Ombrabulin: An analog of Combretastatin A-4, currently being investigated in clinical trials .
Uniqueness: Combretastatin A-1 phosphate (tetrasodium) is unique due to its strong anti-vascular effects, which make it particularly effective in disrupting tumor blood supply. This property distinguishes it from other combretastatins and enhances its potential as an anti-cancer agent .
属性
分子式 |
C18H18Na4O12P2 |
---|---|
分子量 |
580.2 g/mol |
IUPAC 名称 |
tetrasodium;[3-methoxy-2-phosphonatooxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |
InChI |
InChI=1S/C18H22O12P2.4Na/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3;;;;/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b6-5-;;;; |
InChI 键 |
NRKFVEPAQNCYNJ-YGGCHVFLSA-J |
手性 SMILES |
COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。